molecular formula C9H9Cl2NO B12671670 2,4-Dichlor-3-((isopropylidene)amino)phenol CAS No. 84540-51-2

2,4-Dichlor-3-((isopropylidene)amino)phenol

Cat. No.: B12671670
CAS No.: 84540-51-2
M. Wt: 218.08 g/mol
InChI Key: JJMJCJRISFLLDK-UHFFFAOYSA-N
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Description

2,4-Dichlor-3-((isopropylidene)amino)phenol is a chemical compound with the molecular formula C9H9Cl2NO It is characterized by the presence of two chlorine atoms, an isopropylidene group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlor-3-((isopropylidene)amino)phenol typically involves the reaction of 2,4-dichlorophenol with isopropylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlor-3-((isopropylidene)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2,4-Dichlor-3-((isopropylidene)amino)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichlor-3-((isopropylidene)amino)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlor-3-((isopropylidene)amino)phenol is unique due to the presence of both isopropylidene and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

84540-51-2

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2,4-dichloro-3-(propan-2-ylideneamino)phenol

InChI

InChI=1S/C9H9Cl2NO/c1-5(2)12-9-6(10)3-4-7(13)8(9)11/h3-4,13H,1-2H3

InChI Key

JJMJCJRISFLLDK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC(=C1Cl)O)Cl)C

Origin of Product

United States

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